2-(3-Fluorophenyl)pyridin-4(1H)-one
Overview
Description
2-(3-Fluorophenyl)pyridin-4(1H)-one, often referred to as 3-FPO, is an important organofluorine compound that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, synthetic organic chemistry, and materials science. 3-FPO is a versatile building block for the synthesis of a wide range of compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been found to exhibit a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal activities, making it an attractive target for drug discovery.
Scientific Research Applications
Synthesis and Characterization
- Intermediate for Biologically Active Compounds : The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline involves steps like nitration, chlorination, N-alkylation, reduction, and condensation. This compound serves as an important intermediate for many biologically active compounds, showcasing the utility of fluorophenyl-pyridinone structures in complex organic synthesis (Wang et al., 2016).
Materials Science
- Fluorescent Chemosensors : Pyrrolo[3,4-c]pyridine-based fluorescent chemosensors for Fe3+/Fe2+ sensitivity are synthesized from 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores. These compounds illustrate high selectivity for Fe3+/Fe2+ cations, demonstrating the potential of fluorophenyl-pyridinone derivatives in the development of sensitive and selective chemosensors (Maity et al., 2018).
Biological Studies
- Anticancer Activity : Iridium(III) complexes bearing functionally diverse 2-phenylpyridine ligands, including 2-(2'-fluorophenyl)pyridines, have been synthesized and characterized. Their antiproliferative activity against various cancer cell lines highlights the importance of fluorophenyl-pyridinone structures in medicinal chemistry and the development of new anticancer agents (Millett et al., 2015).
properties
IUPAC Name |
2-(3-fluorophenyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKHUIVLQZXVCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692418 | |
Record name | 2-(3-Fluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)pyridin-4-ol | |
CAS RN |
1261904-03-3 | |
Record name | 4-Pyridinol, 2-(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261904-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Fluorophenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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